2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. The use of visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide trisubstituted pyrazoles . This method is advantageous due to its high yield and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential therapeutic effects against diseases like leishmaniasis and malaria.
Industry: Utilized in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives have been shown to inhibit enzymes and disrupt cellular processes in pathogens . The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- Hydrazine-coupled pyrazoles
- Imidazole-containing compounds
Uniqueness
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its specific substitution pattern and the presence of both bromo and methyl groups on the pyrazole ring
Properties
Molecular Formula |
C14H20BrN5O |
---|---|
Molecular Weight |
354.25 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H20BrN5O/c1-9-12(11(3)19(5)16-9)6-18(4)14(21)8-20-7-13(15)10(2)17-20/h7H,6,8H2,1-5H3 |
InChI Key |
KDIWQVJMRCJEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)CN2C=C(C(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.